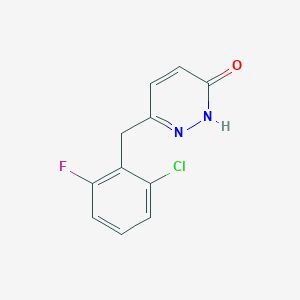

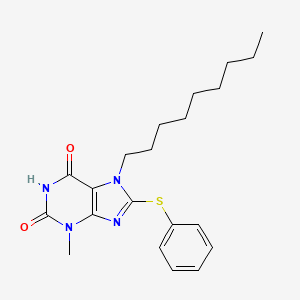

dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles . These compounds are important heterocycles with pharmaceutical properties and biological activities . They are widely used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .

Synthesis Analysis

A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method offers a different perspective for fully substituted 1,2,3-triazoles with high regioselectivity and high yields .Molecular Structure Analysis

The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis

There are different synthetic strategies in the literature for the synthesis of 1,2,3-triazoles, but the most preferred pathway for this type of compounds is based on Sharpless and Fokin’s methodologies . These reactions are based on the 1,3-cycloaddition reaction, and such reagents as α-bromoacroleins, enaminones, 1,3-dicarbonyl compounds, β-ketosulfones are generally used in these transformations .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

The compound has been used in the synthesis of indolin-2-one derivatives, which were designed as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease .

Antioxidant Activity

Although most compounds showed only weak scavenging activity in DPPH free radical-scavenging assay, the presence of 1-benzyl-1H-1,2,3-triazole moiety could potentially enhance their antioxidant properties .

Anticancer Agent

Certain derivatives of the compound exhibited strong cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . One derivative, compound 5g, was even more potent than adriamycin, a commonly used anticancer drug .

Antimicrobial Activities

1,2,3-Triazole hybrids with amine-ester functionality, which can be synthesized from the compound, have shown moderate to excellent activity against various microbial strains .

Fluorescent Probes

The compound can be used in the synthesis of heterocycles that have applications as fluorescent probes .

Inhibition of Xanthine Oxidase

The compound has been used in the synthesis of various derivatives that have shown inhibitory properties against xanthine oxidase (XO) activity .

Polymer Chemistry

1,2,3-Triazoles, which can be synthesized from the compound, have found broad applications in polymer chemistry .

Supramolecular Chemistry

1,2,3-Triazoles, which can be synthesized from the compound, have also found broad applications in supramolecular chemistry .

Mécanisme D'action

Target of Action

Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, also known as Dimethyl 1-benzyltriazole-4,5-dicarboxylate, is a complex compound with a variety of potential targets. One of the primary targets of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in enhanced nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting AChE, the compound increases the concentration of acetylcholine, thereby affecting the functioning of this pathway .

Result of Action

The inhibition of AChE by Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate can lead to a variety of molecular and cellular effects. For instance, it can enhance nerve signal transmission by increasing the concentration of acetylcholine . Additionally, some derivatives of this compound have shown cytotoxic activity against certain cancer cell lines .

Propriétés

IUPAC Name |

dimethyl 1-benzyltriazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJUFPCCWACER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)

![(E)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2406277.png)

![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)

![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)